molecular formula C8H12O3 B13810575 ethyl (2R,3R)-3-cyclopropyloxirane-2-carboxylate

ethyl (2R,3R)-3-cyclopropyloxirane-2-carboxylate

Cat. No.: B13810575
M. Wt: 156.18 g/mol
InChI Key: SCCNALLZHBUGIU-RNFRBKRXSA-N
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Description

Ethyl (2R,3R)-3-cyclopropyloxirane-2-carboxylate is a chiral epoxide compound with significant importance in organic chemistry. This compound features a three-membered oxirane ring and a cyclopropyl group, making it a valuable intermediate in the synthesis of various biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (2R,3R)-3-cyclopropyloxirane-2-carboxylate typically involves the epoxidation of alkenes. One common method is the reaction of an alkene with a peroxycarboxylic acid, such as meta-chloroperoxybenzoic acid (mCPBA), in a nonaqueous solvent like chloroform or ether . This reaction proceeds through a concerted mechanism, forming the oxirane ring with high stereospecificity.

Industrial Production Methods

In industrial settings, the synthesis of epoxides can be scaled up using similar methods but with more stable and safer reagents. For example, magnesium monoperoxyphthalate (MMPP) can be used as an alternative to mCPBA due to its stability and ease of handling .

Chemical Reactions Analysis

Types of Reactions

Ethyl (2R,3R)-3-cyclopropyloxirane-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: Vicinal diols.

    Reduction: Alcohols.

    Substitution: Various substituted products depending on the nucleophile used.

Scientific Research Applications

Ethyl (2R,3R)-3-cyclopropyloxirane-2-carboxylate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl (2R,3R)-3-cyclopropyloxirane-2-carboxylate involves its reactivity as an epoxide. The strained three-membered ring is highly reactive, allowing it to undergo ring-opening reactions with various nucleophiles. This reactivity is crucial for its role as an intermediate in organic synthesis .

Comparison with Similar Compounds

Ethyl (2R,3R)-3-cyclopropyloxirane-2-carboxylate can be compared with other similar epoxide compounds:

Conclusion

This compound is a versatile and valuable compound in organic chemistry, with significant applications in various scientific fields. Its unique reactivity and stereochemistry make it an essential intermediate for the synthesis of complex molecules.

Properties

Molecular Formula

C8H12O3

Molecular Weight

156.18 g/mol

IUPAC Name

ethyl (2R,3R)-3-cyclopropyloxirane-2-carboxylate

InChI

InChI=1S/C8H12O3/c1-2-10-8(9)7-6(11-7)5-3-4-5/h5-7H,2-4H2,1H3/t6-,7-/m1/s1

InChI Key

SCCNALLZHBUGIU-RNFRBKRXSA-N

Isomeric SMILES

CCOC(=O)[C@H]1[C@H](O1)C2CC2

Canonical SMILES

CCOC(=O)C1C(O1)C2CC2

Origin of Product

United States

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